1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been investigated for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to modulate the release and uptake of these neurotransmitters, which may contribute to its therapeutic effects. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have a wide range of pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the research on 1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate. One of the directions is to investigate its potential therapeutic applications in other fields such as cardiology and gastroenterology. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Furthermore, future research can focus on developing more efficient and cost-effective synthesis methods for this compound to increase its availability for lab experiments.
Scientific Research Applications
1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate has been investigated for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been studied for its role in the treatment of depression, anxiety, and schizophrenia. In psychiatry, it has been investigated for its potential use in the treatment of addiction and substance abuse. In oncology, this compound has been studied for its anticancer properties.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4.C2H2O4/c22-20-3-1-2-4-21(20)26-15-13-25(14-16-26)19-7-11-24(12-8-19)17-18-5-9-23-10-6-18;3-1(4)2(5)6/h1-6,9-10,19H,7-8,11-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFMRJGYYNXKIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=NC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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